1-Hexyl-3-(naphthalen-1-oyl)indole 1-Hexyl-3-(naphthalen-1-oyl)indole 1-hexyl-3-(1-naphthoyl)indole is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Cannabimimetic agents substance.
Brand Name: Vulcanchem
CAS No.: 209414-08-4
VCID: VC0531469
InChI: InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3
SMILES: CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol

1-Hexyl-3-(naphthalen-1-oyl)indole

CAS No.: 209414-08-4

Cat. No.: VC0531469

Molecular Formula: C25H25NO

Molecular Weight: 355.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Hexyl-3-(naphthalen-1-oyl)indole - 209414-08-4

Specification

CAS No. 209414-08-4
Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
IUPAC Name (1-hexylindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3
Standard InChI Key PALJPGHWDUHUPO-UHFFFAOYSA-N
SMILES CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Appearance Solid powder

Introduction

Background and Significance

JWH-019 is part of a broader class of synthetic cannabinoids that were originally developed for research purposes to investigate the endocannabinoid system. The compound's name derives from the initials of John W. Huffman, who pioneered research into many synthetic cannabinoids. As a structural analog of other synthetic cannabinoids like JWH-018, it differs primarily in the length of the alkyl chain attached to the indole nitrogen (hexyl in JWH-019 versus pentyl in JWH-018). This structural modification affects its pharmacological properties and receptor binding profile, making it an important compound for structure-activity relationship studies in cannabinoid research.

Chemical Structure and Properties

Structural Characteristics

1-Hexyl-3-(naphthalen-1-oyl)indole features an indole core with a hexyl chain attached to the nitrogen atom at position 1 and a naphthoyl group at position 3. This structural arrangement is critical for its interaction with cannabinoid receptors. The compound contains an aromatic indole ring system linked to a naphthalene ring via a ketone bridge, creating a distinctive three-dimensional conformation that facilitates binding to cannabinoid receptors.

Physical and Chemical Properties

The compound possesses several important physical and chemical properties that define its behavior in biological systems and analytical procedures. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of JWH-019

PropertyValue
Chemical FormulaC25H25NO
Molecular Weight355.5 g/mol
CAS Number209414-08-4
IUPAC Name(1-hexylindol-3-yl)-naphthalen-1-ylmethanone
Alternative Names(1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone, 1-Hexyl-3-(1-naphthoyl)indole
ClassificationCannabimimetic agent, DEA Schedule I controlled substance
Physical StateSolid at room temperature

Chemical Identifiers and Nomenclature

JWH-019 can be identified using various chemical notations and identifiers, which are essential for database searching and regulatory documentation. The compound has multiple synonyms that appear in scientific literature and regulatory documents :

  • JWH-019

  • (1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

  • (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone

  • 1-Hexyl-3-(naphthalen-1-oyl)indole

  • 1-Hexyl-3-(1-naphthoyl)indole

  • Methanone, (1-hexyl-1H-indol-3-yl)-1-naphthalenyl-

Pharmacology and Mechanism of Action

Receptor Binding Profile

JWH-019 belongs to a class of compounds known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. While specific binding data for JWH-019 is limited in available literature, related compounds in the same structural family provide insight into its likely pharmacological profile.

The structurally similar JWH-018 (1-pentyl-3-(1-naphthoyl)indole) demonstrates high affinity for the CB1 receptor with a Ki value of 9 ± 5 nM and exhibits typical cannabinoid pharmacology in vivo . Another related compound, JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole), shows relatively high affinity for the CB2 receptor (Ki = 13.8 ± 4.6 nM) and modest affinity for the CB1 receptor (Ki = 164 ± 22 nM) .

Given these structural relationships, JWH-019 likely exhibits similar receptor binding properties, though its longer alkyl chain (hexyl vs pentyl) may influence its specific affinity and selectivity profile.

Structure-Activity Relationships

Research on the structure-activity relationships of 1-alkyl-3-(1-naphthoyl)indoles provides valuable insights into how structural modifications affect cannabinoid receptor interactions. Several key factors influence the pharmacological properties of these compounds:

  • The length of the alkyl chain attached to the indole nitrogen significantly affects receptor binding affinity and selectivity.

  • Substituents on the naphthoyl moiety, particularly electron-withdrawing groups at specific positions, can dramatically alter receptor interactions.

  • Restricted rotation about the naphthalene C-1 bond to the carbonyl carbon has been observed in some analogs and may influence receptor binding dynamics .

These structure-activity relationships help explain how seemingly minor structural modifications can lead to significant changes in pharmacological effects among synthetic cannabinoids.

Legal Status and Regulatory Considerations

United States Classification

In the United States, 1-Hexyl-3-(naphthalen-1-oyl)indole (JWH-019) is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA) . This classification indicates that:

  • The compound has no currently accepted medical use in the United States

  • There is a lack of accepted safety for use under medical supervision

  • The compound has a high potential for abuse

This scheduling places significant restrictions on research involving JWH-019 and imposes severe penalties for unauthorized possession, manufacture, or distribution.

Research Restrictions and Availability

Despite regulatory restrictions, deuterated and non-deuterated forms of JWH-019 are available as analytical standards for qualified research purposes . These standards are essential for:

  • Developing and validating analytical methods for detecting JWH-019 in various matrices

  • Forensic toxicology and drug testing applications

  • Pharmacological research under appropriate licensing

Researchers working with JWH-019 must comply with strict regulatory requirements, including obtaining appropriate licenses and permissions from regulatory authorities.

Synthetic Approaches and Chemical Modifications

Synthesis Pathways

The scientific literature describes various synthetic routes for preparing 1-alkyl-3-(1-naphthoyl)indoles like JWH-019. According to research findings, two principal synthetic protocols have been developed for these compounds:

  • Direct acylation of appropriately substituted indoles with naphthoyl chlorides

  • Alkylation of pre-formed 3-acylindoles with appropriate alkyl halides

For example, related compounds such as 3-(4-bromo-1-naphthoyl)indoles have been prepared using both routes, while 3-(4-iodo-1-naphthoyl)indoles have been synthesized by acylation of the appropriate N-alkylindole with 4-iodo-1-naphthoyl chloride .

Structural Modifications and Derivatives

Numerous structural modifications of the basic 1-alkyl-3-(1-naphthoyl)indole scaffold have been investigated to understand structure-activity relationships and develop compounds with altered pharmacological profiles. These modifications include:

  • Variations in the length and branching of the alkyl chain at the N1 position

  • Introduction of substituents (particularly halogens) at various positions on the naphthoyl group

  • Addition of methyl or other groups at the 2-position of the indole ring

  • Exploration of restricted rotation analogs

A notable example is the deuterated analog, 1-Hexyl-d13-3-(1-naphthoyl)indole (JWH-19-d13), which replaces hydrogen atoms in the hexyl chain with deuterium . This modification is particularly valuable for analytical applications, serving as an internal standard for quantitative analysis.

Research Applications and Analytical Methods

Analytical Detection and Characterization

The detection and characterization of JWH-019 in various matrices is an important area of research, particularly for forensic and clinical toxicology. Several analytical approaches have been employed:

  • Chromatographic methods (HPLC, GC) coupled with mass spectrometry

  • Immunoassay techniques for preliminary screening

  • NMR spectroscopy for structural confirmation

The availability of deuterated standards like 1-Hexyl-d13-3-(1-naphthoyl)indole JWH 19-d13 enhances the accuracy of quantitative analytical methods by providing appropriate internal standards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator